molecular formula C25H31Cl2N3O2 B3234143 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) CAS No. 1353964-61-0

2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide)

Cat. No.: B3234143
CAS No.: 1353964-61-0
M. Wt: 476.4 g/mol
InChI Key: MIHNEHHHWUCEOS-UHFFFAOYSA-N
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Description

2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) (CAS 1353964-61-0) is a bis-acetamide derivative featuring a cyclopropylazane diyl bridge and dual N-(2-chlorobenzyl)-N-ethyl substituents. Its molecular formula is C₂₈H₃₀Cl₂N₄O₂, with a molecular weight of 525.47 g/mol. The compound’s structure combines a strained cyclopropane ring, which may enhance metabolic stability, with lipophilic 2-chlorobenzyl groups that could improve membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[2-[(2-chlorophenyl)methyl-ethylamino]-2-oxoethyl]-cyclopropylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl2N3O2/c1-3-28(15-19-9-5-7-11-22(19)26)24(31)17-30(21-13-14-21)18-25(32)29(4-2)16-20-10-6-8-12-23(20)27/h5-12,21H,3-4,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNEHHHWUCEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)CN(CC(=O)N(CC)CC2=CC=CC=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) typically involves multiple steps, starting with the preparation of the cyclopropylamine core. This core is then reacted with chlorobenzyl chloride and ethyl acetate under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It might find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed studies.

Comparison with Similar Compounds

Zaleplon (C₁₇H₁₅N₅O)

  • Structural Differences: Zaleplon replaces the cyclopropylazane and chlorobenzyl groups with a pyrazolopyrimidine heterocycle.
  • Biological Implications: Zaleplon’s pyrazolopyrimidine core targets GABAₐ receptors, whereas the target compound’s chlorobenzyl groups may favor interactions with hydrophobic protein pockets.

Mechlorethamine (C₅H₁₁Cl₂N)

  • Reactivity Profile : Mechlorethamine’s bis-chloroethylamine groups enable DNA crosslinking via alkylation, a mechanism absent in the target compound due to its stable acetamide and cyclopropane moieties .
  • Therapeutic Implications: While Mechlorethamine is cytotoxic (used in chemotherapy), the target compound’s lack of reactive electrophilic sites suggests a non-alkylating mechanism, possibly targeting enzymatic or receptor pathways.

2-(Diisopropylamino)ethyl chloride (C₈H₁₈ClN)

  • Functional Group Contrast: The diisopropylamino and chloroethyl groups in this compound confer volatility and reactivity, making it a precursor in organophosphonate synthesis. In contrast, the target compound’s bulky acetamide and chlorobenzyl groups reduce volatility, enhancing suitability for pharmaceutical formulations .

Research Findings and Inferences

Metabolic Stability : The cyclopropyl group in the target compound likely resists cytochrome P450-mediated oxidation, a common metabolic pathway for alkylamines like Mechlorethamine .

Synthetic Utility: Unlike 2-(diisopropylamino)ethyl chloride, the target compound’s complex structure necessitates multi-step synthesis, limiting its use as an intermediate but favoring specialized applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2'-(cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide)?

Answer:
The synthesis involves multi-step reactions, typically starting with cyclopropylamine and chloro-substituted benzyl precursors. Key steps include:

  • Amide bond formation : Reacting cyclopropylamine derivatives with activated esters (e.g., chloroacetyl chloride) under anhydrous conditions.
  • Alkylation : Introducing the 2-chlorobenzyl group via nucleophilic substitution, requiring precise temperature control (0–5°C) to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol/acetone mixtures for high-purity crystals .
    Critical parameters : Use of catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide coupling and triethylamine as a base to neutralize HCl byproducts .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, chlorobenzyl aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z matching C24_{24}H28_{28}Cl2_2N3_3O2_2) .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the cyclopropyl ring’s puckering angle and chlorobenzyl dihedral angles can be resolved with R-factors < 0.05 .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N motifs) to explain packing stability. R_2$$^2(8) graph-set motifs are common in amides .
    Note : Crystallize the compound in a 1:1 methanol/acetone mixture to obtain diffraction-quality crystals .

Advanced: How can computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical bioactivity data?

Answer:

  • Density Functional Theory (DFT) : Optimize the structure at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental inhibition efficiencies (e.g., IC50_{50}) to validate reactivity predictions .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase), focusing on chlorobenzyl and cyclopropyl moieties as key binding groups .
    Example : A >10% deviation between theoretical and experimental inhibition may indicate unaccounted solvation effects or protonation states .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 223 K. For example, splitting of N–CH2_2 signals may indicate restricted rotation .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in the chlorobenzyl group and confirm through-space couplings (NOESY) for stereochemical clarity .
  • Cross-validation : Compare IR carbonyl stretches (1680–1700 cm1^{-1}) with X-ray-derived bond lengths to confirm amide tautomerization .

Basic: What are the compound’s key physicochemical properties relevant to formulation studies?

Answer:

  • LogP : Predicted ~3.0 (experimental via shake-flask method), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Solubility : Sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL) for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic conditions (pH < 4); store at –20°C under nitrogen .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak IC) to separate enantiomers, achieving >99% ee .
  • Flow chemistry : Continuous reactors with immobilized enzymes (e.g., lipases) for asymmetric amide bond formation, reducing racemization .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to terminate at >95% conversion .

Advanced: How can researchers investigate the compound’s metabolic stability in preclinical models?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Key metabolic pathways include N-deethylation and cyclopropane ring oxidation .
  • Isotope labeling : Synthesize 13C^{13}C-labeled cyclopropyl groups to track metabolic fate using mass spectrometry .
  • CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide)
Reactant of Route 2
Reactant of Route 2
2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide)

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